1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea
Description
This compound features a urea backbone with two distinct substituents:
- N1: A 2-methoxyphenyl group, providing electron-donating methoxy substitution at the ortho position.
- N3: A branched ethyl group bearing a pyrazole ring (1H-pyrazol-1-yl) and a thiophene ring (thiophen-3-yl).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-16-6-3-2-5-14(16)20-17(22)18-11-15(13-7-10-24-12-13)21-9-4-8-19-21/h2-10,12,15H,11H2,1H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWIJPXWYJKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that integrates multiple heterocyclic structures, specifically a pyrazole ring, a thiophene moiety, and a methoxyphenyl group. This unique structural arrangement positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C${15}$H${16}$N${4}$O${2}$S, with a molecular weight of approximately 304.38 g/mol. The compound features a urea functional group that is known to facilitate interactions with biological receptors through hydrogen bonding.
Biological Activities
Research indicates that compounds containing pyrazole and thiophene moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. For instance, derivatives of pyrazole have demonstrated significant activity against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound class are attributed to their ability to modulate inflammatory pathways. Research has highlighted the potential of pyrazole derivatives in reducing inflammation markers in preclinical models .
- Anticancer Properties : The compound has been investigated for its anticancer potential against various cancer cell lines. Its mechanism often involves inducing apoptosis and inhibiting cell proliferation .
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A study screened various pyrazole derivatives, including this compound, against multiple bacterial strains using the well diffusion method. Results indicated effective inhibition zones comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies assessed the efficacy of this compound against cancer cell lines (e.g., H460, A549). The results showed that it significantly inhibited cell viability and induced apoptosis .
- Anti-inflammatory Assessment : Inflammatory cytokine levels were measured in treated models, revealing that this compound effectively reduced pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 5-amino-1H-pyrazole derivatives | Pyrazole-based | Antimicrobial | Simple structure, diverse substituents |
| Thiophene-pyrazole hybrids | Thiophene + Pyrazole | Antioxidant | Enhanced stability due to thiophene |
| Urea-based pyrazoles | Urea linkage + Pyrazole | Various bioactivities | Potential for drug development |
The uniqueness of this compound lies in its combination of multiple heterocycles which could synergistically enhance its biological activity compared to simpler analogs .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea have shown significant cytotoxicity against various cancer cell lines. A notable study reported that pyrazole derivatives exhibited significant inhibition of cell proliferation in human cancer cells, particularly in HeLa cells, with IC50 values indicating potent activity .
2. Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole moieties possess antimicrobial properties. A comparative study demonstrated that related compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes .
3. Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and inflammation. The presence of the pyrazole and thiophene rings allows for interactions with active sites of enzymes, potentially leading to therapeutic effects .
Anticancer Research
A study conducted by D’yachenko et al. evaluated the anticancer activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against breast and lung cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of similar compounds. The study assessed the efficacy of these compounds against Staphylococcus aureus and Escherichia coli, revealing moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 μg/mL .
Data Table: Biological Activities Overview
| Activity Type | Related Compounds | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Pyrazole derivatives | Low micromolar | Inhibition of cell proliferation |
| Antimicrobial | Thiophene-pyrazole derivatives | 250 μg/mL | Disruption of bacterial cell membranes |
| Enzyme Inhibition | Pyrazole-thiophene analogs | Varies | Interaction with active enzyme sites |
Comparison with Similar Compounds
Structural Analogues of Urea Derivatives
The following table highlights key structural differences and similarities:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the pyrazole-thiophene ethyl backbone by reacting a substituted pyrazole with a thiophene derivative. Next, introduce the urea moiety by reacting an isocyanate (e.g., 2-methoxyphenyl isocyanate) with the amine intermediate. Use inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Key Considerations : Optimize stoichiometry and reaction time to avoid side products. For pyrazole formation, refluxing with phenyl hydrazine in ethanol/acetic acid (as in ) is effective, yielding ~45% after purification .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrazole, thiophene, and methoxyphenyl groups) to confirm stereochemistry .
- NMR Spectroscopy : Use - and -NMR to identify protons and carbons in the urea linkage, pyrazole, and thiophene moieties. For example, the methoxy group () appears as a singlet near 3.8 ppm .
- IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm) and N-H stretches (~3300 cm) .
Q. How can researchers screen this compound for initial biological activity?
- Approach : Perform in vitro assays targeting receptors or enzymes where urea derivatives are known to act (e.g., kinase inhibition, GPCR modulation). Use cell viability assays (e.g., MTT) to assess cytotoxicity. Structural analogs in showed activity against inflammatory targets, suggesting similar screening frameworks .
Advanced Research Questions
Q. What strategies improve the yield and purity of this urea derivative during synthesis?
- Optimization Steps :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid decomposition. achieved 60% yield using THF/water mixtures .
- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to remove unreacted starting materials .
- Catalysis : Copper sulfate/sodium ascorbate systems (from triazole synthesis in ) can accelerate cyclization steps .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the urea moiety and target proteins (e.g., kinases). The methoxyphenyl group may engage in hydrophobic interactions, while the pyrazole-thiophene system could π-stack with aromatic residues .
- QSAR Studies : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups) with activity trends observed in analogs ( ) .
Q. How should researchers address contradictions in reported biological data for similar urea derivatives?
- Case Study : If one study reports anti-inflammatory activity ( ) while another notes limited efficacy ( ), analyze variables:
- Structural Differences : Compare substituents on the pyrazole or thiophene rings. For example, 2-methoxy vs. 4-methoxy groups alter steric and electronic profiles .
- Assay Conditions : Differences in cell lines (e.g., RAW 264.7 vs. HEK293) or concentration ranges may explain discrepancies. Validate findings using orthogonal assays (e.g., ELISA for cytokine release) .
Methodological Notes for Experimental Design
-
Handling Data Contradictions :
-
Advanced Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
